molecular formula C8H6IN B116640 3-iodo-1H-indole CAS No. 26340-47-6

3-iodo-1H-indole

Cat. No. B116640
CAS RN: 26340-47-6
M. Wt: 243.04 g/mol
InChI Key: FQVDXLYJTMHMCG-UHFFFAOYSA-N
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Description

“3-iodo-1H-indole” is a chemical compound with the molecular formula C8H6IN . It is an indole derivative, which are biologically important chemicals present in microorganisms, plants, and animals . Indolic compounds are very efficient antioxidants, protecting both lipids and proteins from peroxidation .


Synthesis Analysis

The synthesis of indole derivatives like “3-iodo-1H-indole” often involves processes such as Sonogashira coupling and electrophilic cyclization reactions . These compounds can be key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are also important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .


Molecular Structure Analysis

The molecular structure of “3-iodo-1H-indole” is characterized by a heteroaromatic ring system of high electroreactivity . The compound’s functional residues determine to a great extent the reactivity, potency, and efficiency of radical scavenging activity .


Chemical Reactions Analysis

Indole derivatives like “3-iodo-1H-indole” are known to undergo various chemical reactions. For instance, their carbonyl groups can facilely undergo C–C and C–N coupling reactions and reductions . These reactions are often exploited in the synthesis of many biologically active compounds .


Physical And Chemical Properties Analysis

“3-iodo-1H-indole” has a molecular weight of 243.04 g/mol . Its exact mass and monoisotopic mass are 242.95450 g/mol . The compound has a topological polar surface area of 15.8 Ų .

Scientific Research Applications

1. Glucose Electrooxidation

  • Application Summary : 3-iodo-1H-indole derivatives have been used as anode catalysts for direct glucose fuel cells .
  • Methods of Application : The derivatives were prepared by Sonogashira coupling and electrophilic cyclization reactions. Their electrocatalytic behavior was observed using cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), and chronoamperometry (CA) .
  • Results : The specific activity for glucose electrooxidation of one derivative was determined as 3.26 mA/cm². It exhibited long-term stability toward glucose electrooxidation .

2. Multicomponent Reactions

  • Application Summary : Indoles, including 3-iodo-1H-indole, are used in multicomponent reactions for the synthesis of various heterocyclic compounds .
  • Methods of Application : The specific methods of application can vary widely depending on the specific reaction, but they often involve combining the indole with other reactants under specific conditions to facilitate the reaction .
  • Results : The use of indoles in these reactions has led to the synthesis of a wide variety of heterocyclic compounds .

3. Cancer Treatment

  • Application Summary : Indole derivatives, including 3-iodo-1H-indole, have shown potential for the treatment of cancer cells .
  • Methods of Application : The specific methods of application would depend on the specific derivative and the type of cancer being treated. In general, these compounds would be administered in a manner that allows them to reach the cancer cells and exert their effects .
  • Results : While specific results can vary, some indole derivatives have shown promising results in preclinical studies .

4. Anti-inflammatory and Analgesic Activities

  • Application Summary : Certain indole derivatives have shown anti-inflammatory and analgesic activities .
  • Methods of Application : These compounds would typically be administered in a manner that allows them to reach the site of inflammation or pain .
  • Results : Specific results can vary, but some compounds have shown promising results in preclinical studies .

5. Synthesis of Electronically Tunable Indole-Based Push Pull Chromophores

  • Application Summary : 3-iodo-1H-indole has been used as a building block for the synthesis of electronically tunable indole-based push-pull chromophores .
  • Methods of Application : The synthesis involved the Sonogashira cross-coupling strategy of 3-iodo-1-methyl-1H-indole and a variety of alkynes .
  • Results : Depending on the side groups’ size and donor/acceptor characteristics, N-methyl indole-containing compounds exhibited λ max values ranging between 378 and 658 nm .

6. Anode Catalyst for Direct Glucose Fuel Cells

  • Application Summary : 3-iodo-1H-indole derivatives have been used as anode catalysts for direct glucose fuel cells .
  • Methods of Application : The derivatives were prepared by Sonogashira coupling and electrophilic cyclization reactions. Their electrocatalytic behavior was observed using cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), and chronoamperometry (CA) .
  • Results : The specific activity for glucose electrooxidation of one derivative was determined as 3.26 mA/cm². It exhibited long-term stability toward glucose electrooxidation .

7. Antiviral Activities

  • Application Summary : Indole derivatives, including 3-iodo-1H-indole, have shown potential antiviral activities .
  • Methods of Application : The specific methods of application would depend on the specific derivative and the type of virus being targeted. In general, these compounds would be administered in a manner that allows them to reach the virus and exert their effects .
  • Results : While specific results can vary, some indole derivatives have shown promising results in preclinical studies .

8. Antioxidant Activities

  • Application Summary : Certain indole derivatives have shown antioxidant activities .
  • Methods of Application : These compounds would typically be administered in a manner that allows them to reach the site of oxidative stress .
  • Results : Specific results can vary, but some compounds have shown promising results in preclinical studies .

Safety And Hazards

When handling “3-iodo-1H-indole”, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also important to ensure adequate ventilation and remove all sources of ignition .

Future Directions

The future directions for “3-iodo-1H-indole” could involve further exploration of its synthesis methods and potential applications. For instance, it could be used as an anode catalyst for direct glucose fuel cells . Additionally, its antioxidant properties could be further studied for potential therapeutic applications .

properties

IUPAC Name

3-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVDXLYJTMHMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458781
Record name 3-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-iodo-1H-indole

CAS RN

26340-47-6
Record name 3-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodoindole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of indole 7 (1.0 eq.) in dimethylformamide (4.4 mL/mmol) under argon was added iodine (1.98 eq.) and potassium hydroxide (1.0 eq.). The reaction mixture was stiffed for 3 hours. The reaction mixture was quenched by addition of water (8.8 ml/mmol) and product precipitated, which was filtered and dried. The solid was resubmitted to reaction conditions (dimethylformamide (4.4 mL/mmol) under argon, iodine (0.4 eq.) and potassium hydroxide (0.2 eq.) and stiffed for 1 h) to convert the remaining starting material. The reaction mixture was quenched by addition of water (8.8 ml/mmol) and product precipitated, which was filtered and dried to afford 3-iodoindole 8. Beige solid. 1H NMR (d6-DMSO, 400 MHz) δ 1.39 (t, J=7.2 Hz, 3H), 4.40 (q, J=7.2 Hz, 2H), 7.35-7.42 (m, 2H), 12.66 (s, 1H), 19F NMR (d6-DMSO, 376 MHz) δ −126.87, MS (ESI−) m/z=366.13 (M−H)− 100%, 368.15 (M−H)− 35%.
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Synthesis routes and methods II

Procedure details

Into a 500 mL 3-necked round bottom flask, was placed a solution of 1H-indole (10 g, 85.40 mmol) in MeOH/H2O (150/30 mL). To this was added potassium iodide (15.6 g, 93.98 mmol). To the mixture was added sodium hydroxide (3.76 g, 94.00 mmol). To the above was added 12 (23.88 g, 94.02 mmol) in several batches. The resulting solution was allowed to react, with stirring, for 3 hours while the temperature was maintained at room temperature. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether=1:10). The reaction mixture was then quenched by the adding 100 mL of H2O. A filtration was performed. The filter cake was washed 3 times with 200 mL of water. This resulted in 18 g (84%) of 3-iodo-1H-indole as a light yellow solid.
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Synthesis routes and methods III

Procedure details

Compounds of formula VIII may also be prepared directly from an indole or indazole of formula XVII by reacting the formula XVII substrate with iodine to give the 3-iodoindole or -indazole of formula XVIII; coupling the formula XVIII compound with an appropriate thiol of formula XIX to give the 3-thioindole or -indazole of formula XX and oxidizing said formula XX compound with a conventional oxidizing agent such as H2O2, m-chloroperbenzoic acid, or the like to afford the desired formula VIII intermediate. The reaction is shown in flow diagram IV.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-iodo-1H-indole
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3-iodo-1H-indole
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3-iodo-1H-indole
Reactant of Route 4
3-iodo-1H-indole
Reactant of Route 5
3-iodo-1H-indole
Reactant of Route 6
3-iodo-1H-indole

Citations

For This Compound
109
Citations
G Abbiati, EM Beccalli, A Marchesini, E Rossi - Synthesis, 2001 - thieme-connect.com
… of heterocyclic rings involving alkyne derivatives, [6] we focused our attention on the synthesis of 2-acyl-1-benzenesulfonyl-3-iodo-1H-indoles and 1-benzenesulfonyl-3-iodo-1H-indole-2…
Number of citations: 38 www.thieme-connect.com
ML Feng, LY Xi, SY Chen, XQ Yu - European Journal of …, 2017 - Wiley Online Library
… could also react with 3-iodo-1H-indole in the same manner. The … We further observed the formation of 3-iodo-1H-indole in the … The iodogenation of indole gives 3-iodo-1H-indole during …
VB Molon - repositorio.ucs.br
1H-indole is a naturally occurring compound which has a bicyclic structure which consists of a benzene ring fused to a pyrrole ring. This compound is naturally produced by bacteria and …
Number of citations: 0 repositorio.ucs.br
BH Zhu, SB Ye, ML Nie, ZY Xie… - Angewandte Chemie …, 2023 - Wiley Online Library
… In addition, 1benzyl-3-iodo-1H-indole 3′′, which could undergo iodine exchange with HI to deliver 3′ with the regeneration of molecular iodine, was detected by HRMS after the …
Number of citations: 6 onlinelibrary.wiley.com
EM Beccalli, G Broggini, A Marchesini, E Rossi - Tetrahedron, 2002 - Elsevier
… The 3-iodo-1H-indole-2-carboxylic acid ethyl ester 1 13 was protected at the indolic nitrogen and the obtained 3-iodo-1-methoxymethyl-1H-indole-2-carboxylic acid ethyl ester 2 …
Number of citations: 57 www.sciencedirect.com
H Park, J Bae, S Son, HY Jang - Bulletin of the Korean …, 2019 - Wiley Online Library
The selective multifunctionalization of indoles by using thiosulfonates, trimethyl sulfoxonium iodide (Me 3 SOI), and H 2 O 2 was studied. The reaction of thiosulfonates with Me 3 SOI …
Number of citations: 4 onlinelibrary.wiley.com
JR Kerr, L Trembleau, JMD Storey… - Acta Crystallographica …, 2016 - scripts.iucr.org
We describe the syntheses and crystal structures of two indole derivatives, namely a second monoclinic polymorph of ethyl 5-chloro-1H-indole-2-carboxylate C11H10ClNO2, (I), and …
Number of citations: 1 scripts.iucr.org
S Biswas, S Batra - Advanced Synthesis & Catalysis, 2011 - Wiley Online Library
… Inspired by the success of the methodology with 3-iodo-1H-indole-2-carbaldehyde we considered it appropriate to test its suitability with 3-bromo-1H-indole-2-carbaldehyde. Although …
Number of citations: 18 onlinelibrary.wiley.com
BOA Tasch, D Antovic, E Merkul… - European Journal of …, 2013 - Wiley Online Library
… The tert-butyl 3-iodo-1H-indole-1-carboxylate 1 (1.0 mmol) was dissolved in dry 1,4-dioxane (5.0 mL) and added to the catalyst. The mixture was degassed with argon for 5 min. Dry …
JY Dong, HN Wang, CP Zhang - ChemistrySelect, 2023 - Wiley Online Library
… Alternatively, intermediate 5 is possibly deprotonated by 4 to yield 3-iodo-1H-indole (1 a’) and succinimide (7) (path B). This pathway is much less competitive but predominant in the …

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